4-(Azetidin-3-yloxy)-benzoic acid ethyl ester hydrochloride is a chemical compound classified as an azetidine derivative. The azetidine structure is a four-membered nitrogen-containing heterocycle, which is notable for its diverse biological activities and applications in medicinal chemistry. This compound features an ethyl ester group attached to a benzoic acid moiety, making it of interest for various chemical and biological studies. Its molecular formula is with a molecular weight of approximately 257.71 g/mol .
These reactions highlight the compound's versatility in synthetic organic chemistry.
4-(Azetidin-3-yloxy)-benzoic acid ethyl ester hydrochloride has been investigated for potential biological activities, including:
These properties make it a candidate for further pharmacological studies.
The synthesis of 4-(Azetidin-3-yloxy)-benzoic acid ethyl ester hydrochloride typically involves several steps:
These methods allow for the efficient production of the compound for research purposes.
This compound has a wide array of applications in various fields:
The mechanism of action for 4-(Azetidin-3-yloxy)-benzoic acid ethyl ester hydrochloride involves interactions with specific molecular targets, including enzymes and receptors. These interactions modulate biological pathways, leading to desired therapeutic effects. Ongoing studies focus on elucidating these interactions to better understand the compound's pharmacodynamics and pharmacokinetics .
4-(Azetidin-3-yloxy)-benzoic acid ethyl ester hydrochloride can be compared with other compounds that contain azetidine structures:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(Azetidin-3-yl)benzonitrile hydrochloride | Azetidine ring with a nitrile substituent | Different reactivity due to nitrile group |
| 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine hydrochloride | Azetidine ring with a pyrimidine ring | Potentially different biological activities due to pyrimidine |
| 2-(Azetidin-3-yl)-1H-imidazole hydrochloride | Azetidine ring with an imidazole ring | Unique interactions due to imidazole structure |
The uniqueness of 4-(Azetidin-3-yloxy)-benzoic acid ethyl ester hydrochloride lies in its specific structural features, particularly the combination of the azetidine ring and the benzoic acid moiety, which may confer distinct biological activities and applications compared to similar compounds .
Azetidine synthesis historically relied on intramolecular cyclization of γ-amino alcohols or alkyl halides. For 4-(azetidin-3-yloxy)-benzoic acid ethyl ester HCl, early routes involved nucleophilic displacement at the azetidine nitrogen. For example, ethyl 4-hydroxybenzoate could react with 3-chloroazetidine under basic conditions to form the ether linkage. However, such methods suffered from low yields (<40%) due to competing elimination reactions and azetidine ring instability under strongly alkaline conditions.
Thermal cyclization of γ-chloroamines represents another classical approach. Heating N-(3-chloropropyl) derivatives of benzoic acid esters at 80–100°C in toluene facilitates ring closure, but regioselectivity challenges arise when multiple reactive sites exist. Modifications incorporating directing groups, such as tert-butoxythiocarbonyl (Botc), improved regiocontrol by stabilizing transition states during cyclization.
The application of azetidine derivatives as bioisosteric replacements has emerged as a fundamental strategy in modern drug design, with particular emphasis on their ability to serve as surrogates for established heterocyclic systems [4]. Azetidines have demonstrated remarkable versatility in replacing numerous functionalities including pyrazine, piperidine, pyrrolidine, diazepane, beta-lactam, pyrrolidinone, piperazine, cyclopropane, and proline structures [4]. The small size, polarity, high fraction of saturated carbons, basicity, and rigidity of azetidines frequently improve global molecular properties including lipophilicity, solubility, in vitro metabolism, and pharmacokinetic profiles [4].
Research investigations have established that azetidine-containing building blocks function as effective bioisosteres for morpholine and piperazine systems [6]. The spirocyclic nature of certain azetidine derivatives provides inherent three-dimensional character that offers structural novelty compared to planar aromatic systems [6]. This three-dimensional architecture has proven particularly valuable in medicinal chemistry applications where breaking planarity through improved sp3 character can enhance water solubility and pharmacokinetic properties [6].
The bioisosteric replacement strategy utilizing azetidine derivatives has been successfully implemented in the development of various therapeutic agents [7]. Notably, the carboxylic acid bioisosteres incorporating azetidine structures have provided evidence that enhanced cellular activity can be achieved through strategic structural modifications [7]. Isosteric replacement approaches have demonstrated that benzo-fused nitrogen-heterocyclic systems can retain in vitro activity while significantly improving cellular potency profiles [7].
| Bioisosteric Replacement | Original Heterocycle | Azetidine Derivative | Key Improvement |
|---|---|---|---|
| Morpholine | Six-membered ring | Spirocyclic azetidine | Enhanced three-dimensional character [6] |
| Piperidine | Six-membered ring | Azetidine scaffold | Improved ligand efficiency [4] |
| Pyrrolidine | Five-membered ring | Azetidine core | Better metabolic stability [4] |
| Piperazine | Six-membered diamine | Azetidine derivative | Reduced molecular weight [6] |
Azetidine derivatives have demonstrated significant potential as kinase inhibitors through multiple mechanistic pathways, with particular emphasis on their ability to achieve high selectivity profiles [8] [9]. The discovery and optimization of azetidine-benzoxazole derivatives as potent MerTK inhibitors exemplifies the therapeutic potential of this scaffold in kinase-targeted drug development [8]. These pyrazinamide-based type 1.5 MerTK inhibitors bearing azetidine-benzoxazole substituents have shown remarkable in vivo target engagement and demonstrated single-agent activity in immune-driven tumor models [8].
The optimization of azetidine series as colony stimulating factor-1 receptor inhibitors has yielded clinical candidates with exceptional cellular activity and favorable pharmacokinetic profiles [9]. Research has established that azetidine-containing compounds can achieve inhibitory concentrations in the nanomolar range while maintaining high kinase selectivity [9]. X-ray co-crystal structure analysis has confirmed that these azetidine derivatives function as Type II inhibitors, providing detailed mechanistic insights into their binding modes [9].
Kinase selectivity analysis has revealed that the azetidine scaffold contributes to the development of highly selective inhibitors through multiple structural features [10]. The ATP binding site residues of protein kinases can be systematically analyzed to identify selectivity potential, with azetidine derivatives demonstrating particular effectiveness in targeting specific kinase subfamilies [10]. The selectivity potential network analysis indicates that kinases belonging to different structural groups can be selectively targeted through strategic incorporation of azetidine moieties [10].
| Kinase Target | Azetidine Derivative Type | Inhibitory Activity | Selectivity Profile |
|---|---|---|---|
| MerTK | Azetidine-benzoxazole | Potent in vivo engagement [8] | High selectivity over related kinases [8] |
| CSF-1R | Optimized azetidine series | IC50 = 20 nM [9] | Type II inhibition mechanism [9] |
| PI3K gamma | Thiazolidinedione-azetidine | Ki = 7.8 nM [11] | ATP-binding pocket selectivity [11] |
| VEGFR2 | Thiazolidine-azetidine | IC50 = 0.1 μM [11] | Superior to reference compounds [11] |
The structure-activity relationship studies of azetidine-based kinase inhibitors have identified key molecular features that contribute to both potency and selectivity [11]. The incorporation of specific substituents on the azetidine ring system can modulate binding affinity and selectivity profiles across different kinase families [11]. These findings have led to the development of azetidine derivatives with enhanced therapeutic indices compared to conventional kinase inhibitors [11].
The application of azetidine derivatives in central nervous system drug development has gained considerable momentum due to their favorable blood-brain barrier penetration properties and neurotherapeutic potential [12] [13]. Research has demonstrated that azetidine-based scaffolds exhibit ideal physicochemical properties for central nervous system applications, with computational analysis confirming their alignment with preferred property ranges for blood-brain barrier penetration [12]. The molecular weight below 450 daltons, topological polar surface area below 70 square angstroms, and optimized lipophilicity parameters position azetidine derivatives as promising candidates for neurological drug development [12].
Comprehensive in vitro profiling of azetidine-based compounds has revealed exceptional pharmacokinetic properties relevant to central nervous system applications [12]. These compounds demonstrate high solubility exceeding 400 micromolar in aqueous media, low to moderate protein binding in both mouse and human sera, and excellent stability toward plasma, liver microsomes, and hepatocytes [12]. The high proportion of unbound compound represents a critical advantage for diffusion into the central nervous system compartment [12].
The central nervous system multiparameter optimization algorithm has been successfully applied to azetidine derivatives, with most compounds displaying high desirability scores on the established scale [12]. Structural diversity analysis using Tanimoto coefficients has demonstrated that azetidine-based compounds exhibit significant structural novelty compared to existing central nervous system drugs while maintaining optimal physicochemical properties [12]. This combination of structural diversity and favorable properties suggests considerable potential for identifying novel neurotherapeutic agents [12].
| Property | Azetidine Derivative Range | CNS-Preferred Range | Compliance Status |
|---|---|---|---|
| Molecular Weight | 314-450 Da [12] | <450 Da [12] | Compliant |
| Topological Polar Surface Area | 26.7-89.5 Ų [12] | <70 Ų [12] | Mostly compliant |
| Hydrogen Bond Donors | 1-2 [12] | 0-1 [12] | Acceptable |
| LogP | -0.77 to 4.99 [12] | 2-4 [12] | Variable |
Research has identified specific azetidine derivatives with promising neurological applications, including compounds designed for treating Parkinson disease, Tourette syndrome, and attention deficit disorder [14]. The synthetic azetidines developed through novel methodologies have shown particular promise in simplifying drug design for neurological diseases [14]. These NH-azetidines, containing unprotected nitrogen atoms, represent valuable scaffolds for pharmaceutical design with established therapeutic potential in neurological applications [14].
The blood-brain barrier crossing potential of azetidine derivatives has been systematically evaluated through both computational modeling and experimental validation [15]. Studies have demonstrated that certain azetidine-containing compounds can achieve effective central nervous system penetration while maintaining favorable safety profiles [15]. The relationship between structural features and blood-brain barrier permeability has provided valuable insights for optimizing azetidine derivatives for neurotherapeutic applications [15].